

MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection

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Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

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Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, **MTX115325** enhances the ubiquitination of mitochondrial proteins, a key signaling event in the clearance of damaged mitochondria via a process known as mitophagy. This mechanism has shown significant promise in preclinical models of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.

MTX115325 has been demonstrated to be neuroprotective, preventing dopaminergic neuron loss and preserving striatal dopamine levels in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for **MTX115325**.

Chemical Structure and Physicochemical Properties

MTX115325 is a novel N-cyano pyrrolidine derivative with the following properties:

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ N ₆ O ₂	[1]
Molecular Weight	348.37 g/mol	[1]
CAS Number	2750895-97-5	[2]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
SMILES	<chem>O=C(C1=NC=C(C2=CC=NC(C#N)=C2)O1)N3[C@]4([H])--INVALID-LINK--([H])--INVALID-LINK--C</chem>	[2]

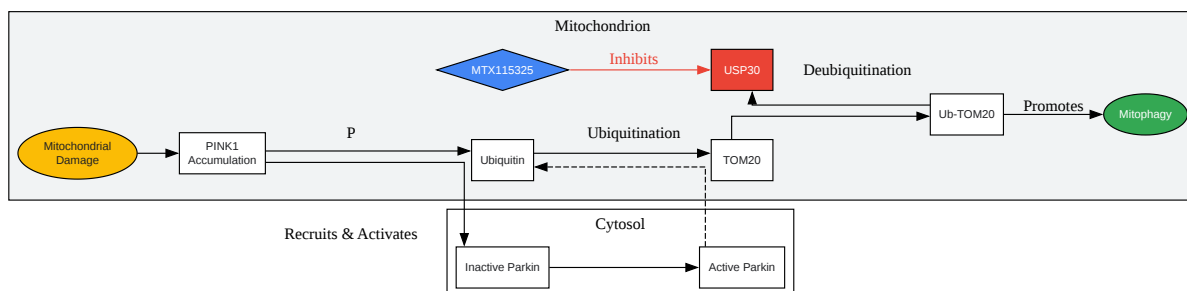
Chemical Structure:

 MTX115325 Chemical Structure

Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement

MTX115325 exerts its therapeutic effect by inhibiting USP30, a key negative regulator of mitophagy.[3] In healthy cells, USP30 removes ubiquitin chains from damaged mitochondrial proteins, thereby preventing their degradation.[3] In neurodegenerative diseases like Parkinson's, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death.[4]

MTX115325 blocks the deubiquitinating activity of USP30, leading to an increase in the ubiquitination of outer mitochondrial membrane proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as an "eat-me" signal, promoting the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[3] This restoration of mitochondrial quality control is believed to be the primary mechanism behind the neuroprotective effects of **MTX115325**. [4][5]



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Caption: Mechanism of action of **MTX115325** in promoting mitophagy.

In Vitro and In Vivo Efficacy

In Vitro Activity

MTX115325 demonstrates potent and selective inhibition of USP30 in biochemical and cellular assays.

Assay	Metric	Value (nM)	Cell Line/System	Reference
Biochemical Fluorescence Polarization	IC ₅₀	12	Recombinant human USP30	[1]
Cellular Target Engagement	IC ₅₀	25	HeLa cells	[1]
TOM20 Ubiquitination	EC ₅₀	32	HeLa cells overexpressing Parkin	[1][2]
TOM20 Ubiquitination	EC _{1.5x}	10	HeLa cells overexpressing Parkin	[1]
Mouse USP30 Inhibition	IC ₅₀	13	Recombinant mouse USP30	[1]

In Vivo Pharmacokinetics and Efficacy

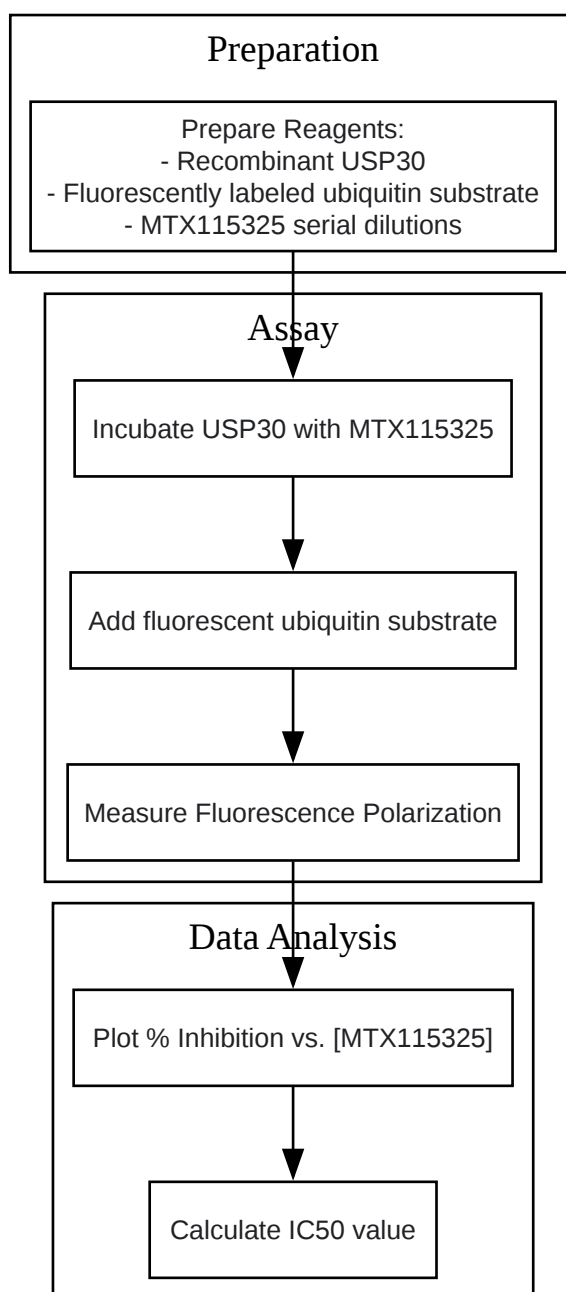
MTX115325 exhibits excellent oral bioavailability and penetrates the central nervous system. In a mouse model of Parkinson's disease, oral administration of **MTX115325** demonstrated significant neuroprotective effects.

Parameter	Value	Animal Model	Dosing	Reference
Oral Bioavailability	98%	Mouse	10 mg/kg, single dose	[2]
CNS Penetration (K _{pu,u})	~0.4	Mouse	10 mg/kg, single dose	[2]
C _{max} (15 mg/kg)	7546.9 ng/mL	Mouse	single dose	[2]
C _{max} (50 mg/kg)	16374.3 ng/mL	Mouse	single dose	[2]
Neuroprotection	Prevention of dopaminergic neuron loss	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2][6]
Neurochemical Effect	Preservation of striatal dopamine levels	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2]
Pathological Marker Reduction	Reduced phosphorylated S129- α Syn levels	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2]

Experimental Protocols

Biochemical Fluorescence Polarization Assay for USP30 Inhibition

This assay measures the ability of **MTX115325** to inhibit the deubiquitinating activity of recombinant USP30.



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Caption: Workflow for the Fluorescence Polarization Assay.

Methodology:

- Recombinant human USP30 enzyme is incubated with varying concentrations of **MTX115325** in an appropriate assay buffer.^{[7][8][9][10][11]}

- A fluorescently labeled ubiquitin substrate is added to initiate the deubiquitination reaction.[\[7\]](#)
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- The fluorescence polarization of the solution is measured over time. A decrease in polarization indicates cleavage of the fluorescent substrate by USP30.
- The rate of substrate cleavage is determined for each concentration of **MTX115325**.
- The half-maximal inhibitory concentration (IC_{50}) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[7\]](#)

Western Blot for TOM20 Ubiquitination

This assay quantifies the level of ubiquitinated TOM20 in cells treated with **MTX115325**.

Methodology:

- HeLa cells, often overexpressing Parkin, are treated with various concentrations of **MTX115325** for a specified duration (e.g., 90 minutes).[\[5\]](#) Mitochondrial stress can be induced using agents like antimycin A and oligomycin A.[\[1\]](#)
- Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.[\[12\]](#)
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[\[12\]](#)
- The membrane is blocked and then incubated with primary antibodies specific for TOM20 and ubiquitin.
- Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
- The intensity of the bands corresponding to ubiquitinated TOM20 and total TOM20 is quantified, and the ratio is calculated to determine the effect of **MTX115325** on TOM20

ubiquitination.[5]

AAV-A53T-SNCA Mouse Model of Parkinson's Disease

This in vivo model is used to assess the neuroprotective effects of **MTX115325**.[\[13\]](#)[\[14\]](#)

Methodology:

- Adeno-associated viral vectors (AAV) encoding the human A53T mutant α -synuclein (AAV-A53T-SNCA) are stereotactically injected into the substantia nigra of mice.[\[13\]](#)[\[15\]](#)[\[16\]](#) This leads to the overexpression of pathogenic α -synuclein and subsequent dopaminergic neurodegeneration.[\[14\]](#)
- Following a recovery period, mice are treated with **MTX115325** or a vehicle control via oral gavage, typically twice daily for several weeks (e.g., 10 weeks).[\[2\]](#)
- Behavioral tests, such as the cylinder test, are performed to assess motor function.[\[13\]](#)
- At the end of the treatment period, brain tissue is collected for analysis.
- Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[\[6\]](#)
- Levels of dopamine and its metabolites in the striatum are measured by HPLC.[\[6\]](#)
- The extent of α -synuclein pathology is assessed by staining for phosphorylated S129- α -synuclein.[\[2\]](#)

Conclusion

MTX115325 is a promising, brain-penetrant USP30 inhibitor with a well-defined mechanism of action centered on the enhancement of mitophagy. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo neuroprotection in a relevant animal model of Parkinson's disease, strongly support its continued development as a potential disease-modifying therapy. The detailed chemical, pharmacological, and biological data presented in this whitepaper provide a solid foundation for further research and clinical investigation of **MTX115325**.

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